molecular formula C9H9BrO2 B6331510 2-Bromo-4-ethylbenzoic acid CAS No. 51605-87-9

2-Bromo-4-ethylbenzoic acid

Cat. No.: B6331510
CAS No.: 51605-87-9
M. Wt: 229.07 g/mol
InChI Key: LSRHTAUMQSPSRQ-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylbenzoic acid is an organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.071 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and an ethyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

2-Bromo-4-ethylbenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-4-ethylbenzoic acid is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethyl group undergoes transformation to a carboxylic acid group through the action of oxidizing agents .

Comparison with Similar Compounds

2-Bromo-4-ethylbenzoic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical behavior.

Properties

IUPAC Name

2-bromo-4-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRHTAUMQSPSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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